molecular formula C11H13N B8430768 3-(p-Tolyl)-3-pyrroline

3-(p-Tolyl)-3-pyrroline

Cat. No. B8430768
M. Wt: 159.23 g/mol
InChI Key: MHTCLHUZDMHGFC-UHFFFAOYSA-N
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Patent
US04435419

Procedure details

A mixture of 3-(p-tolyl)-3-pyrroline, methylene iodide, and powdered copper in a molar ration of 1:2:4 is heated in benzene for about 50 hours. Filtration and evaporation of the solution gives 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([C:7]2[CH2:8][NH:9][CH2:10][CH:11]=2)=[CH:3][CH:2]=1.[CH2:13](I)I>C1C=CC=CC=1.[Cu]>[C:1]1([CH3:12])[CH:2]=[CH:3][C:4]([C:7]23[CH2:13][CH:11]2[CH2:10][NH:9][CH2:8]3)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C=1CNCC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(I)I
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solution

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C12CNCC2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.